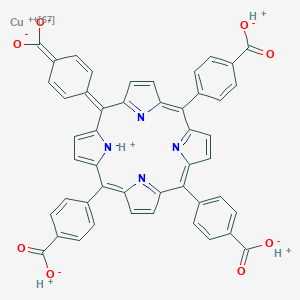

Cutcpp

Description

Properties

IUPAC Name |

4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;copper-67(2+);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2/i;1+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJHHBUSDSQBFW-GJNDDOAHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[67Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28CuN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130726-41-9 | |

| Record name | 5,10,15,20-Tetrakis(4-carboxyphenyl)porphinatocopper(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Material Engineering of Copper Ii Meso Tetra 4 Carboxyphenyl Porphyrin

Controlled Synthesis of Porphyrin Ligand Precursors

The synthesis of Copper(II) meso-Tetra(4-carboxyphenyl)porphyrin fundamentally relies on the controlled preparation of its organic linker, meso-tetra(4-carboxyphenyl)porphyrin (H₂TCPP). This free-base porphyrin serves as the scaffold for subsequent metalation with copper.

Pyrrole (B145914) and 4-Carboxybenzaldehyde Condensation Reaction Mechanisms

The synthesis of meso-substituted porphyrins, including H₂TCPP, typically involves the condensation of pyrrole with a substituted aldehyde. For H₂TCPP, the reaction utilizes pyrrole and 4-carboxybenzaldehyde. This condensation is often carried out under acidic conditions, which catalyze the reaction. wpi.edursc.org A common approach involves refluxing equimolar portions of pyrrole and terephthalaldehydic acid (4-carboxybenzaldehyde) in an excess of propionic acid. wpi.edu The reaction mixture is heated, and the progress can be monitored using techniques like thin layer chromatography (TLC). wpi.edu

Purification Strategies for Ligand Purity Optimization

Obtaining high-purity H₂TCPP is crucial for the successful synthesis of well-defined CuTCPP and its derived materials. The crude product from the condensation reaction often contains a mixture of porphyrin species with varying numbers of meso-substituents, as well as other byproducts. liverpool.ac.uk

Various purification strategies are employed to isolate the desired meso-tetra(4-carboxyphenyl)porphyrin. Column chromatography is a widely used technique. For instance, purification has been achieved using silica (B1680970) columns with eluent systems such as methylene (B1212753) chloride/methanol (B129727)/30% NH₄OH. nih.gov Another reported method involves column chromatography using chloroform/hexane as the eluent. chemicalbook.com Recrystallization can also be used to further enhance purity. One method describes recrystallization from a mixture of CHCl₃ and acetone. chemicalbook.com The specific purification strategy may depend on the scale of the synthesis and the desired purity level for the downstream application.

Solvothermal and Hydrothermal Approaches for CuTCPP Formation

The incorporation of the copper(II) ion into the H₂TCPP ligand to form CuTCPP can be achieved through various methods, with solvothermal and hydrothermal synthesis being prominent approaches, particularly for the formation of crystalline materials like MOFs.

Parametric Optimization for Crystallinity and Yield Enhancement

Parametric optimization in solvothermal and hydrothermal synthesis is critical for controlling the crystallinity, morphology, and yield of CuTCPP and CuTCPP-based materials. Key parameters include temperature, reaction time, reactant concentrations, and the nature of the solvent system. lucp.net

For the solvothermal synthesis of CuTCPP-based MOFs, parameters such as ligand-to-metal cluster molar ratio, ligand concentration, flow rate, ligand-to-acid modulator molar ratio, and temperature have been investigated to optimize crystallinity and yield. rsc.org Studies have shown that optimizing these parameters can lead to high-quality materials with improved space-time yields. rsc.org For example, in the synthesis of a Zr-based MOF utilizing TCPP, optimizing batch conditions and exploring continuous flow parameters resulted in a space-time yield exceeding 950 kg m⁻³ day⁻¹. rsc.org

Temperature plays a significant role in the kinetics of crystal nucleation and growth. nih.gov Reaction time is also a crucial factor, with longer reaction times generally allowing for better crystallization, although microwave-assisted methods can significantly reduce this time. nih.gov Reactant concentration can influence the degree of supersaturation, which in turn affects nucleation and particle size. sci-hub.se

Solvent System Effects on Reaction Pathways and Morphology Control

The choice of solvent system in solvothermal and hydrothermal synthesis has a profound impact on the reaction pathways and the resulting morphology of CuTCPP and its coordination polymers. lucp.netresearchgate.net Solvents can act not only as a reaction medium but also as templates or crystal modulators, influencing crystal growth and phase purity. researchgate.netresearchgate.net

Different solvents can lead to different morphologies even under similar reaction conditions, primarily due to variations in the solubility of reactants and the degree of deprotonation of the organic linker. lucp.net For instance, in the synthesis of a related MOF, using dimethylformamide (DMF) or methanol (MeOH) as solvents resulted in distinct morphologies (hexagonal rods vs. tetragonal plates). researchgate.net The combination of solvents in a mixed solvent system can offer further control over size and morphology. researchgate.net The solvent with a weaker template effect in a mixed system can act as a crystal modulator, affecting the rate of nucleation and crystal size. researchgate.net

For CuTCPP formation, solvothermal reactions often utilize organic solvents such as DMF or ethanol. A typical solvothermal synthesis of CuTCPP involves dissolving Cu²⁺ salts with H₂TCPP in a solvent mixture like DMF/ethanol and heating the solution. The solvent composition can influence the resulting particle morphology, such as the formation of nanosheets.

Interactive Data Table: Solvent System Effects on Morphology (Illustrative based on general MOF synthesis principles)

| Solvent System | Observed Morphology (Example) | Reference (Illustrative) |

| DMF | Hexagonal rods | researchgate.net |

| Methanol | Tetragonal plates | researchgate.net |

| DMF/Ethanol Mixture | Nanosheets |

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the reaction kinetics in the formation of MOFs, including those based on CuTCPP. nih.govmdpi.com Compared to conventional solvothermal or hydrothermal methods that can take hours or even days, microwave irradiation can significantly reduce reaction times. nih.govmdpi.com

Microwave heating provides rapid and uniform heating of the reaction mixture, leading to faster nucleation and crystal growth rates. nih.govmdpi.com This can result in products with high crystallinity and yield in much shorter durations. nih.govmdpi.com For example, microwave-assisted synthesis has been shown to reduce the reaction time for CuTCPP nanosheets formation to less than one hour. researchgate.net In the context of MOF synthesis using a related porphyrin linker, microwave-assisted synthesis reduced the reaction time from days to less than 2 hours while providing better yield and porous properties compared to the conventional hydrothermal method. mdpi.com Another study on Al-based MOFs demonstrated that microwave-assisted synthesis achieved excellent crystallinity and yield close to 80% in just 50 minutes. researchgate.net

The accelerated kinetics offered by microwave synthesis make it an attractive method for the rapid production of CuTCPP-based materials with controlled properties. nih.govmdpi.com

Fabrication of CuTCPP-Based Metal-Organic Frameworks (MOFs) and Nanosheets

CuTCPP is a key ligand in the bottom-up synthesis of porphyrin-based MOFs. These MOFs often exhibit two-dimensional (2D) layered structures due to the planar nature of the porphyrin macrocycle and the coordination geometry around the metal nodes. wpi.eduresearchgate.net

Mechanistic Insights into Paddle-Wheel Secondary Building Unit Formation

The formation of CuTCPP-based MOFs frequently involves the creation of paddle-wheel secondary building units (SBUs). In these structures, the carboxylate groups of the TCPP ligands coordinate to metal ions, typically in a dinuclear arrangement. For instance, in Cu-TCPP MOFs, the carboxyl groups from four neighboring porphyrin ligands can bond to two Cu²⁺ ions, forming a binuclear Cu₂(COO)₄ paddle-wheel structure through coordination interactions. fjirsm.ac.cn These paddle-wheel units then link the porphyrin ligands to form extended 2D layers. fjirsm.ac.cn This arrangement results in a 2D reticulate layer in the ab-plane of the structure. fjirsm.ac.cn

Engineering of Ultrathin Nanosheets and Two-Dimensional Layered Structures

CuTCPP-based MOFs, due to their layered nature, can be engineered into ultrathin nanosheets and 2D layered structures. These nanosheets can be prepared through various methods, including bottom-up synthesis and top-down exfoliation of bulk MOF materials. rsc.orgnih.gov

A surfactant-assisted bottom-up synthetic method has been developed to prepare freestanding ultrathin 2D M-TCPP (M = Zn, Cu, Cd, or Co) nanosheets with thicknesses below 10 nm. nih.gov Another approach involves the sonication exfoliation of MOF membranes grown via interfacial synthesis. rsc.org The stacking arrangement of nanosheets within the MOF membranes can differ from that in bulk layered MOFs, leading to decreased interlayer interactions and facilitating exfoliation by sonication. rsc.org

Control over synthetic parameters, such as solvent choice and reagent concentration, is crucial for manipulating the thickness of the resulting nanosheets. Using N,N-dimethylformamide (DMF) as a solvent and controlling reagent concentrations have been identified as key factors in obtaining few-molecular-layer thin Cu₂(CuTCPP) nanosheets without the need for surfactants. fjirsm.ac.cn Lower concentrations of ligands and metal salts tend to yield high-aspect-ratio nanosheets with good dispersion, while higher concentrations can result in thicker nanosheets. fjirsm.ac.cn Ultrathin nanosheets with diameters of several micrometers and a thickness of approximately 3.0 nm have been obtained using specific low concentrations of ligand and metal salt. fjirsm.ac.cn The flexibility of these high aspect ratio nanosheets is evident from their folding observed in TEM images. fjirsm.ac.cn

The 2D layered structure of Cu₂(CuTCPP) nanosheets consists of porous reticulated structures formed by porphyrin ligands and Cu²⁺ ions. fjirsm.ac.cn These layers stack along the c-axis through van der Waals interactions, often in an AB stacking mode where the B layer is shifted relative to the A layer. fjirsm.ac.cn

Control of Crystal Orientation and Pore Morphology for Targeted Applications

Controlling the crystal orientation and pore morphology of CuTCPP-based MOFs and nanosheets is essential for tailoring their properties for specific applications. In-situ solvothermal methods can be employed to grow highly c-oriented ultrathin 2D Cu-TCPP membranes on porous substrates. dlut.edu.cn Factors such as substrate surface modification, the choice of copper source (e.g., Cu(acac)₂), and the addition of structural modulators can influence the microstructure and crystal orientation of the resulting membranes. dlut.edu.cn

The regular vertical stacking of single Cu-TCPP layers along the c-axis through van der Waals interactions in c-oriented membranes can lead to narrowed pore sizes and interlocked interlayer galleries. dlut.edu.cn For example, an equivalent in-plane pore size of approximately 5.4 Å has been reported for 2D Cu-TCPP membranes with regular stacking, which can result in selective gas separation properties. dlut.edu.cn The interlayer structure and stacking mode of 2D MOF nanosheets significantly influence their gas separation behavior when fabricated into membranes. dlut.edu.cn

Hybrid Material Assembly and Surface Functionalization

CuTCPP-based materials can be integrated with other functional components to create hybrid materials with enhanced or synergistic properties. This includes combining them with inorganic semiconductors and modifying their surfaces with noble metal nanoparticles.

Integration with Inorganic Semiconductors (e.g., TiO₂, Bi₄O₅Br₂, g-C₃N₄)

Integration of CuTCPP-based MOFs and nanosheets with inorganic semiconductors like TiO₂, Bi₄O₅Br₂, and g-C₃N₄ can lead to the formation of composite materials with improved photocatalytic activity or other functionalities. wikipedia.orgereztech.comwikiwand.comwikipedia.orgfishersci.sescilit.comrsc.orgrsc.orgrsc.org These semiconductors are known for their photocatalytic properties under visible light irradiation. rsc.orgrsc.org For instance, Bi₄O₅Br₂ ultrathin nanosheets have been synthesized and shown photocatalytic activity. rsc.org Graphitic carbon nitride (g-C₃N₄) is another widely studied metal-free conjugated polymer photocatalyst active under visible light. rsc.org Combining MOFs with semiconductors can facilitate charge separation and transfer, enhancing photocatalytic efficiency.

Surface Modification with Noble Metal Nanoparticles (e.g., Au, Ag)

Surface modification of CuTCPP-based materials with noble metal nanoparticles such as gold (Au) and silver (Ag) nanoparticles is a strategy to enhance their catalytic, optical, or electronic properties. fishersci.seherts.ac.ukamericanelements.comfishersci.cafishersci.beamericanelements.comamericanelements.comnih.govmdpi.comnih.gov Gold nanoparticles, for example, are known for their unique optical and catalytic properties. americanelements.comfishersci.ca Silver nanoparticles also exhibit antimicrobial activity and other applications. fishersci.beamericanelements.comnih.govmdpi.com

Polymer-Assisted Fabrication and Interface Nucleation Control

Polymer-assisted fabrication techniques offer a promising route for preparing ultrathin membranes of materials like CuTCPP-based metal-organic frameworks on polymer support layers. researchgate.net This method leverages the interaction between the polymer and the porphyrin building blocks or metal ions to control the nucleation and growth of the material at an interface. researchgate.netnih.govresearchgate.netrsc.org

One demonstrated approach involves a polymer collaboration method for synthesizing ultrathin two-dimensional MOF membranes using CuTCPP. researchgate.netresearchgate.net In this method, CuTCPP membranes with thicknesses less than 10 nm were formed in situ on polymer support layers. researchgate.netresearchgate.net This was attributed to the high density of heterogeneous nucleation sites provided by a polyvinyl alcohol (PVA)-Cu²⁺ interface layer. researchgate.netresearchgate.net Additionally, the controlled anisotropic growth of nanocrystals was facilitated by the presence of a polyvinylpyrrolidone (B124986) (PVP) surfactant. researchgate.netresearchgate.net This polymer collaboration method not only helps to fix the active sites for membrane formation but also allows for control over the morphology of crystal growth. researchgate.net The thickness of the resulting CuTCPP membranes can be regulated by adjusting the concentration of metal ions within the organic interface layer. researchgate.net

Interface-assisted synthesis strategies, in general, provide effective nanostructure control in a confined two-dimensional space, contrasting with bulk or single-phase polymerization techniques. nih.govrsc.org The interface, which can be liquid/solid, gas/liquid, liquid/liquid, or gas/solid, acts as a template for material construction. nih.govrsc.orgrsc.org This approach allows for high controllability throughout the synthesis process, mitigating limitations associated with the diffusion of ligands and inorganic salts. rsc.orgrsc.org The reaction between monomers and reactants is triggered at a controlled rate by their selective diffusion towards the interface. nih.gov The high interfacial tension between immiscible phases can act as a driving force for the migration of nanosized particles to the interface. nih.gov

Research has shown that interface-assisted methods are effective for preparing high-quality thin films of conductive MOFs. rsc.orgrsc.org These methods offer advantages such as the ability to prepare large continuous films, a user-friendly and straightforward methodology allowing for high control, and cost-efficiency. rsc.orgrsc.org The in situ fabrication of MOF films is facilitated by the direct connection of ligand molecules to metal atoms at the interface. rsc.org

Assembly of Porphyrin-Based Network Solids

CuTCPP is a key building block in the assembly of porphyrin-based network solids, including metal-organic frameworks and coordination polymers. rsc.orgoiccpress.com Its structure, featuring a metalated porphyrin core and peripheral carboxylic acid groups, allows for coordination with metal ions or clusters, leading to the formation of extended polymeric arrays. rsc.orguoc.gracs.org

Assembly of CuTCPP with exocyclic metal ions as linkers can result in the formation of open polymeric grids. uoc.gr For instance, when combined with K⁺ ions, CuTCPP building blocks can self-assemble into flat, open polymeric grids with interporphyrin cavities. uoc.gr The stacking of these polymeric layers can yield channeled lattice architectures. uoc.grcapes.gov.br The size of the interporphyrin voids can be tuned by using different bridging ions. uoc.gr

CuTCPP has been successfully employed in the synthesis of 3D MOFs. mdpi.com For example, a robust 3D MOF was assembled by reacting CuTCPP ligands with K⁺. mdpi.com This MOF self-assembled through the association of the anionic porphyrin unit of CuTCPP with a binuclear {K⁺₂(−COO⁻)₂−(−COOH)₆} moiety. mdpi.com In this structure, a four-coordinate copper atom within the CuTCPP is offset-stacked with an inter-porphyrin distance of 3.87 Å. mdpi.com

Another strategy for assembling porphyrin-based network solids involves a "modular assembly" approach. acs.org This method was used to form crystalline, ordered thin films of MOFs using CuTCPP as nanosheet-structured components. acs.org The process involves a "modularization" step to synthesize highly crystalline nanosized "modules" and an "assembly" step where these modules are conveniently assembled into a thin film. acs.org This technique allows for the rapid construction of MOF thin films on various substrates with controllable thickness and high orientation. acs.org

The self-assembly of porphyrin molecules, including CuTCPP, into highly ordered functional nanostructures can occur through non-covalent interactions such as π-π stacking, electrostatic interaction, hydrophobic interaction, hydrogen bonding, and coordination polymerization. mdpi.com These interactions are driven by the unique conjugated structure and abundant peripheral groups of porphyrins. mdpi.com The synergistic effect among orderly arranged molecules in these assemblies can lead to improved light absorption, charge transport, and catalytic performance compared to unassembled molecules. mdpi.com

Advanced Characterization of Cutcpp and Its Composite Systems

Spectroscopic Probing of Electronic and Structural Features

Spectroscopy plays a crucial role in elucidating the intrinsic properties of CuTCPP and how these properties are affected when it is incorporated into composite systems.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

XPS is a surface-sensitive technique widely used to determine the elemental composition and chemical states of elements within CuTCPP and its composites. Analysis of XPS spectra provides information on the presence of copper, nitrogen, carbon, and oxygen, as well as their specific bonding environments. For instance, XPS analysis of CuTCPP nanosheets has confirmed the presence of Cu²⁺ states. rsc.org Studies on cathodized Cu₂(CuTCPP) nanosheets using XPS have shown changes in the copper oxidation states after electrochemical reactions, indicating the reduction of Cu²⁺ to Cu⁺ or Cu⁰. rsc.org The O 1s spectra in XPS can reveal the presence of oxygen in different chemical environments, such as those associated with carboxylic groups, Cu-O bonds, or adsorbed water. rsc.orgcsic.es XPS is also valuable for confirming the successful incorporation of CuTCPP into composite materials by detecting the characteristic elements of CuTCPP alongside those of the other components. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Coordination Environment and Ligand Interactions

FTIR spectroscopy is a powerful tool for investigating the vibrational modes of functional groups within CuTCPP, providing insights into its coordination environment and interactions between the porphyrin ligand and the copper ions. The FTIR spectrum of CuTCPP typically shows characteristic bands related to the stretching vibrations of the carboxylate groups (-COO⁻) and the porphyrin ring. fjirsm.ac.cnacs.org Upon coordination of the TCPP ligand with copper ions to form CuTCPP, changes in the positions and intensities of these bands are observed compared to the free H₂TCPP ligand. For example, the disappearance or reduction in intensity of peaks associated with the free carboxylic acid groups (around 1700 cm⁻¹ and 1260 cm⁻¹) and the N-H vibration (around 966 cm⁻¹) in the H₂TCPP ligand confirms the formation of Cu-carboxylate bonds and the coordination of copper with the pyrrole (B145914) nitrogen atoms within the porphyrin ring. fjirsm.ac.cnacs.org FTIR can also be used to study interactions in composite systems, such as the interaction between CuTCPP and other materials. fjirsm.ac.cn

UV-Visible Absorption Spectroscopy for Electronic Transitions and Band Gap Determination

UV-Visible (UV-Vis) absorption spectroscopy is essential for understanding the electronic transitions and optical properties of CuTCPP, including the determination of its band gap. The UV-Vis spectrum of porphyrin-based compounds like CuTCPP is characterized by an intense Soret band (B band) in the near-UV region and weaker Q bands in the visible region. acs.orgrsc.orgsciforum.net These bands correspond to π-π* electronic transitions within the porphyrin macrocycle. acs.org Upon metalation of the TCPP ligand with copper, shifts in the positions and changes in the intensities of these bands are observed, confirming the successful formation of the metal complex. acs.orgrsc.org For instance, the Soret band of CuTCPP is typically observed around 416-430 nm, while the Q bands appear at longer wavelengths. acs.orgrsc.org UV-Vis diffuse reflectance spectroscopy (DRS) is used to measure the absorption properties of solid CuTCPP samples. acs.orgrsc.org The optical band gap (Eg) of CuTCPP can be estimated from the UV-Vis DRS data using the Tauc plot method. Reported band gap values for CuTCPP are in the range of approximately 2.02 to 2.07 eV, indicating its potential for visible light absorption. rsc.orgacs.org

Photoluminescence and Transient Absorption Spectroscopy for Excited State Dynamics

Photoluminescence (PL) and transient absorption (TA) spectroscopies provide valuable insights into the excited state dynamics, charge separation, and energy transfer processes in CuTCPP and its composites. PL spectroscopy can reveal the emission properties of CuTCPP upon excitation, which are related to the relaxation pathways of its excited states. Changes in PL intensity and peak positions in composite materials can indicate charge transfer or energy transfer between components. acs.org Transient absorption spectroscopy, particularly femtosecond (fs-TA) and nanosecond (ns-TA), is used to probe short-lived excited states and intermediates formed after photoexcitation. mdpi.comrsc.org These techniques can track the decay kinetics of excited states and provide direct evidence for charge separation and transfer processes, which are crucial for photocatalytic and photoelectrochemical applications. mdpi.comacs.orgresearchgate.net Studies using TA spectroscopy have investigated the excited state dynamics of CuTCPP and its composites, revealing efficient charge separation and transfer in certain heterojunctions. acs.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Copper Centers and Charge Carriers

EPR spectroscopy is a sensitive technique for detecting and characterizing paramagnetic species, such as Cu²⁺ ions, which are present in CuTCPP. EPR can provide information about the electronic environment and coordination geometry of the copper centers. chemrxiv.orgacs.org In CuTCPP, the Cu²⁺ ion (d⁹ configuration) is paramagnetic and gives rise to characteristic EPR signals. EPR studies can help confirm the presence of Cu²⁺ and investigate its interactions within the MOF structure or composite system. chemrxiv.org Furthermore, EPR can be used to detect and identify transient paramagnetic species, such as charge carriers (electrons or holes) or radicals, that are generated upon photoexcitation or during catalytic reactions. ustc.edu.cnrsc.org This provides direct evidence for the role of paramagnetic centers and charge carriers in the functional properties of CuTCPP.

Morphological and Crystalline Structure Analysis

Understanding the morphology and crystalline structure of CuTCPP is critical as these factors significantly influence its physical and chemical properties, including surface area, porosity, and accessibility of active sites. Techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are commonly employed for this purpose.

Microscopy techniques like SEM and TEM are used to visualize the morphology and microstructure of CuTCPP. SEM provides images of the surface morphology and particle shape, revealing features such as nanosheets, microcrystals, or flower-like structures depending on the synthesis conditions. rsc.orgacs.orgrsc.org TEM offers higher resolution images, allowing for the examination of the internal structure, particle size, and the presence of lattice fringes, which can provide information about the crystallographic planes. rsc.orgfjirsm.ac.cn High-resolution TEM (HRTEM) can even resolve atomic arrangements and interfaces in composite materials. rsc.org AFM is used to determine the thickness and lateral dimensions of CuTCPP nanosheets, providing insights into their layered nature and exfoliation behavior. fjirsm.ac.cnwhiterose.ac.uk

The morphology of CuTCPP can be controlled by varying synthesis parameters, such as the solvent and the presence of additives. rsc.org CuTCPP has been synthesized in various morphologies, including 0D, 1D, 2D, and 3D nanostructures, with 2D nanosheets being particularly relevant for applications requiring high surface area and short diffusion pathways. rsc.orgacs.orgwhiterose.ac.uk The crystalline structure of CuTCPP is often described as a 2D monoclinic lattice with a paddlewheel-shaped secondary building unit (SBU) formed by copper ions and carboxylate groups of the TCPP ligand. chemrxiv.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Micro- and Nanostructure Visualization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and microstructure of CuTCPP and its composites at the micro and nano scales. SEM provides high-resolution images of the surface topography, while TEM offers insights into the internal structure, crystallinity, and particle size distribution.

Studies on CuTCPP nanosheets, a common form of this material, have utilized SEM to reveal layered structures with thin thickness after dispersion rsc.org. TEM images further confirm the smooth surface and uniform, ultrathin nature of these nanosheets, often showing a high aspect ratio and sometimes partial curling of the edges rsc.org. For instance, TEM has shown Cu₂(CuTCPP) nanosheets to possess a smooth surface and uniform, ultrathin thickness rsc.org. SEM images of Cu-TCPP nanosheets prepared by solvent exfoliation also show a stacked sheet structure with abundant pores mdpi.com.

In composite materials, SEM and TEM are used to examine the dispersion and interaction between CuTCPP and other components. For example, SEM images of CuTCPP/graphene composites show numerous CuTCPP particles aggregated on the surface of graphene nanosheets acs.org. TEM can also be used to characterize the morphology of CuTCPP(Fe) nanosheets and the deposition of nanoparticles, such as gold nanoparticles, on their surface in composite structures acs.org. High-resolution TEM (HRTEM) can provide detailed lattice fringes, confirming the crystalline nature of components within composites acs.org.

Data from SEM and TEM characterization often supports the successful synthesis of CuTCPP in desired morphologies, such as nanosheets, and helps to understand how these structures are maintained or altered in composite systems.

Atomic Force Microscopy (AFM) for Surface Topography and Nanosheet Thickness Profiling

Atomic Force Microscopy (AFM) is a powerful technique for obtaining high-resolution images of the surface topography of materials and for precisely measuring the thickness of ultrathin structures like nanosheets. Unlike electron microscopy, AFM can provide three-dimensional surface profiles under ambient conditions.

AFM measurements have been crucial in determining the thickness of CuTCPP nanosheets. Studies have reported homogeneous thicknesses for these nanosheets, with values around 3.7 nm, indicating a limited number of molecular layers (approximately 8 layers) rsc.orgsemanticscholar.org. Another study reported a very uniform thickness of 5.1 nm ± 0.3 nm for Cu-TCPP MOF nanosheets thno.orgnih.gov. The ability to determine the number of layers is vital for understanding the properties of 2D CuTCPP materials.

AFM can also be used to investigate the adsorption configurations of individual CuTCPP molecules on surfaces, providing insights into molecule-substrate interactions and surface coverage aip.orgnih.govx-mol.com. This is particularly relevant for applications where the interface between CuTCPP and a substrate plays a critical role.

The data obtained from AFM complements SEM and TEM by providing quantitative height information and detailed surface features at the nanoscale.

Powder X-ray Diffraction (PXRD) for Crystalline Phase and Structural Stability

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phases present in a material, determining its crystal structure, and assessing its structural stability under different conditions. For CuTCPP, especially in its MOF forms, PXRD is essential for confirming the successful synthesis of the desired framework structure.

The PXRD patterns of as-prepared CuTCPP materials are typically compared to simulated patterns or reported data to confirm their crystalline structure rsc.orgmdpi.comsemanticscholar.org. Characteristic peaks at specific 2θ values indicate the presence of the CuTCPP crystalline phase. For example, Cu-TCPP nanosheets have shown typical peaks at 7.8°, 8.8°, 12.2°, and 19.6°, corresponding to specific crystallographic planes mdpi.com. The broadness of peaks in the PXRD pattern can also provide information about the nanosheet nature of the material rsc.orgsemanticscholar.org.

PXRD is also used to study the structural stability of CuTCPP and its composites under various treatments or during reactions. Ex situ PXRD measurements have been employed to track structural changes in Cu₂(CuTCPP) nanosheets during cathodized reconstruction, revealing the formation of intermediate species and the final active phases rsc.orgsemanticscholar.orgrsc.org. These studies demonstrate the dynamic nature of the material under electrochemical conditions.

In composite materials, PXRD can confirm the presence of both CuTCPP and the other components, and in some cases, indicate interactions or structural changes due to the composite formation mdpi.com.

Photoelectrochemical and Electrochemical Characterization for Charge Transfer Mechanisms

Photoelectrochemical (PEC) and electrochemical techniques are vital for understanding the charge transfer mechanisms, conductivity, and catalytic activity of CuTCPP and its composites, particularly in applications related to energy conversion and sensing. These methods probe the material's response to electrical potential and light irradiation.

Electrochemical impedance spectroscopy (EIS) is commonly used to assess the charge transfer resistance (Rct) of electrodes modified with CuTCPP. A lower Rct value indicates better conductivity and faster electron transfer nih.govmdpi.com. Studies have shown that Cu-TCPP/graphene composites exhibit a significantly lower Rct compared to bare electrodes, indicating enhanced electron transfer facilitated by the combination with graphene nih.gov. This is attributed to the large electroactive surface area and fast electron transfer ability of the composite nih.gov.

Cyclic voltammetry (CV) provides information about the redox behavior of CuTCPP and the kinetics of electrochemical reactions occurring at the electrode surface. The presence of redox waves associated with the copper centers in CuTCPP can be observed nih.gov. Studies have also used CV to investigate the diffusion control or surface adsorption control processes during electrochemical reactions on CuTCPP-modified electrodes mdpi.com.

Photoelectrochemical measurements, often involving photocurrent responses and Mott-Schottky analysis, are used to study the material's ability to generate and separate photogenerated charge carriers acs.orgrsc.orgoup.com. CuTCPP-based materials have shown photocurrent responses under visible light irradiation, indicating their potential for photocatalytic and photoelectrochemical applications acs.orgmdpi.comrsc.org. The formation of heterostructures with other materials, such as g-C₃N₄ or metal oxides, can significantly enhance photocurrent density and improve charge separation efficiency acs.orgoup.com. Mott-Schottky analysis can provide information about the semiconductor type (n-type or p-type) and flat-band potential, which are crucial for understanding charge transfer at interfaces oup.com.

The integration of CuTCPP into composite materials can lead to synergistic effects that enhance charge transfer and catalytic activity. For example, CuTCPP/graphene composites have shown remarkable signal enhancement effects towards the oxidation of analytes, attributed to the composite's favorable electrochemical properties nih.gov.

Theoretical and Computational Investigations of Copper Ii Meso Tetra 4 Carboxyphenyl Porphyrin Systems

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method to investigate the electronic structure and properties of molecules and materials. For CuTCPP, DFT calculations are instrumental in understanding its fundamental characteristics and predicting its behavior in various applications.

Elucidation of Electronic Band Structures and Frontier Molecular Orbitals (HOMO/LUMO)

DFT calculations are frequently employed to determine the electronic band structure and the characteristics of frontier molecular orbitals (HOMO and LUMO) of CuTCPP and its derivatives. The energy gap between the HOMO and LUMO is a critical parameter influencing the electronic and optical properties, including charge transfer processes and photocatalytic activity usf.edursc.org. Studies on CuTCPP and similar metalloporphyrins have utilized DFT to visualize and analyze the spatial distribution of HOMO and LUMO, revealing contributions from both the porphyrin macrocycle and the central metal atom usf.eduresearchgate.net. For instance, DFT calculations on CuTCPP connected to copper paddle wheels showed a band gap value of 2.07 eV, while the free base TCPP connected to copper paddle wheels had a band gap of 0.95 eV usf.edu. The narrow energy gap in porphyrins facilitates electron transitions between states, contributing to rapid charge storage capabilities rsc.org. Analysis of HOMO and LUMO can help explain the performance of metal-porphyrin frameworks in photocatalysis, where a smaller HOMO-LUMO gap can indicate higher light absorption efficiency researchgate.net.

Prediction of Reaction Intermediates and Transition States in Catalytic Cycles

DFT calculations are valuable for mapping out potential energy surfaces and identifying reaction intermediates and transition states in catalytic cycles involving CuTCPP. This provides a detailed understanding of the reaction mechanisms at the molecular level. While specific studies on CuTCPP catalytic cycles were not extensively detailed in the search results, DFT has been successfully applied to investigate catalytic reactions in other porphyrin-based systems, such as CO2 reduction catalyzed by iron porphyrins, where DFT predicted transition states and reaction pathways rsc.org. Similarly, DFT has been used to study catalytic cycles in cytochrome c oxidase, involving a copper center, to understand intermediates and transition states in oxygen reduction nih.gov. These examples highlight the potential of DFT to elucidate the catalytic mechanisms involving the copper center in CuTCPP.

Analysis of Adsorption Geometries and Binding Energies on Surfaces and within Pores

DFT is a powerful tool for investigating how CuTCPP interacts with surfaces and the internal environments of porous materials like Metal-Organic Frameworks (MOFs). These calculations can determine the most stable adsorption geometries and quantify the strength of the interactions through binding energies. Studies have used DFT to analyze the adsorption of CuTCPP on surfaces like rutile TiO2(110), revealing how the molecule orients itself and the nature of its interaction with the surface atoms, including the involvement of the carboxylic acid groups researchgate.net. DFT calculations have also been applied to study the adsorption of molecules within porous structures, providing insights into preferred binding sites and adsorption energies aps.orgaps.org. This is particularly relevant for CuTCPP when incorporated into MOFs, where understanding its adsorption behavior within the pores is crucial for applications in gas storage, separation, and catalysis researchgate.netamazonaws.com.

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption and Diffusion Modeling

GCMC simulations are a statistical mechanics method particularly well-suited for modeling adsorption and diffusion processes in porous materials at a given temperature and chemical potential (or pressure). This approach allows for the simulation of grand canonical ensembles, where the number of particles can fluctuate. GCMC simulations have been widely used to study gas adsorption in MOFs, including copper-based MOFs, to predict adsorption isotherms, isosteric heats of adsorption, and identify preferred adsorption sites researchgate.netresearchgate.net. While direct GCMC studies specifically on the adsorption and diffusion of guest molecules within CuTCPP itself or MOFs constructed solely from CuTCPP were not prominently featured, GCMC is a standard technique for porous materials where CuTCPP might be a component or a linker researchgate.netrsc.orgarxiv.org. These simulations can provide valuable data on the capacity of the material to adsorb target molecules and the thermodynamics of the adsorption process.

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability

MD simulations provide insights into the time-dependent behavior of molecular systems, allowing researchers to study dynamic interactions, conformational changes, and structural stability. For CuTCPP, MD simulations can be used to investigate its behavior in different environments, such as in solution, on surfaces, or within MOF structures. MD simulations are commonly used to assess the structural stability of molecular systems and investigate transport properties nih.govmdpi.comnih.gov. In the context of CuTCPP, MD could be applied to study the flexibility of the porphyrin framework, the dynamics of the carboxyphenyl groups, and the stability of CuTCPP-based structures under various conditions aip.org. While specific MD studies solely focused on the dynamics and stability of CuTCPP itself were not extensively found, MD has been used in conjunction with experimental techniques to study the stability of CuTCPP molecules on surfaces acs.org. MD simulations can also complement GCMC by providing information on diffusion pathways and rates within porous materials rsc.orgyok.gov.tr.

Quantitative Structure-Property Relationship (QSPR) Modeling for Performance Prediction

QSPR modeling aims to establish mathematical relationships between the structural descriptors of compounds and their properties or performance in specific applications. This approach can be used to predict the properties of new or untested CuTCPP derivatives based on their molecular structure, potentially accelerating the design and discovery of materials with desired characteristics. QSPR models have been developed for various porphyrin derivatives to predict properties such as emission and absorption spectra, relevant for sensing applications nih.gov. QSPR has also been applied to predict the performance of porphyrin-based MOFs in photocatalytic CO2 reduction, correlating structural parameters with reaction rates nih.govresearchgate.net. For CuTCPP, QSPR could be used to predict its catalytic activity, adsorption capacity, or other relevant properties based on modifications to the porphyrin core or the peripheral carboxyphenyl groups researchgate.netmdpi.com. This allows for a more targeted approach in designing new CuTCPP-based materials for specific applications.

Spin Polarization Effects on Charge Carrier Dynamics and Reactivity

Theoretical and computational studies have played a crucial role in elucidating the influence of spin polarization on charge carrier dynamics and reactivity in metalloporphyrin systems, including those involving Copper(II) meso-Tetra(4-carboxyphenyl)porphyrin (Cutcpp). Spin polarization, which refers to the unequal distribution of spin-up and spin-down electrons within a material, can significantly impact the behavior of photogenerated charge carriers and subsequent chemical reactions. oaepublish.com

Investigations utilizing computational techniques such as Density Functional Theory (DFT) and time-dependent DFT (TDDFT) are instrumental in understanding the electronic structure and spin-dependent properties of these complexes. mdpi.comaip.orgaip.org These methods allow for the calculation of spin density distribution, energy levels of spin-polarized orbitals (e.g., HOMO and LUMO for different spins), and the effect of spin-orbit coupling. aip.orgaip.orgaps.org

One key area of focus is the impact of spin polarization on charge carrier recombination. Theoretical calculations and experimental investigations on systems involving CuTCPP, such as Au/CuTCPP(Fe) Schottky junctions, have demonstrated that manipulating spin polarization can effectively inhibit intrinsic carrier recombination. acs.org The introduction of gold nanoparticles (Au NPs) in such junctions has been shown to enhance the population of spin-polarized electrons within the CuTCPP(Fe) system. acs.org This increased spin polarization leads to a spin mismatch between the spin-polarized electrons and holes, which in turn suppresses their recombination. acs.org The reduced recombination rate enhances the separation and migration of charge carriers, a critical factor for applications like photoelectrochemical biosensing. acs.org

Furthermore, theoretical studies suggest that spin-polarized sites within metalloporphyrin systems can influence reactivity by altering interfacial reaction pathways. In the context of Au/CuTCPP(Fe), spin-polarized Fe single-atom sites were found to promote interfacial reactions. acs.org This highlights the potential to utilize spin polarization not only for controlling charge carrier lifetimes but also for tailoring catalytic activity.

Computational investigations considering spin polarization have also been applied to study chemical and structural changes in copper porphyrins upon charging. rsc.org These studies, often involving techniques like X-ray absorption spectroscopy coupled with theoretical calculations, provide insights into how the electronic and spin states evolve during redox processes, which are fundamental to understanding reactivity and charge transfer mechanisms. rsc.org

While specific detailed data tables directly quantifying spin polarization effects on charge carrier dynamics (like recombination rates) or reactivity (like activation energy changes) solely for Cutcpp in various theoretical studies were not extensively available in the provided snippets, the research indicates that computational methods are actively employed to:

Determine spin multiplicity and the distribution of spin-up and spin-down electrons. mdpi.com

Investigate spin-dependent electron transport properties. researchgate.netresearchgate.net

Evaluate the influence of spin-orbit coupling on electronic properties and excitation energies. aip.orgaps.org

Model how spin polarization affects charge transfer rates and pathways. nih.govchemrxiv.org

Catalytic Applications and Mechanistic Research of Copper Ii Meso Tetra 4 Carboxyphenyl Porphyrin

Photocatalytic Research Frontiers

Cutcpp has been extensively explored in photocatalysis, leveraging its ability to absorb light and facilitate chemical transformations. smolecule.com

Solar-Driven Hydrogen Evolution Catalysis

Cutcpp and its composites have shown promise in photocatalytic hydrogen evolution, a crucial process for sustainable energy production. Research indicates that Cutcpp can contribute to the efficient conversion of water into oxygen and protons under light irradiation, holding potential for environmentally friendly hydrogen generation methods. smolecule.comfrontierspecialtychemicals.com For instance, a nano-micro hybrid material derived from Cu-bridged TiO₂/porphyrin, incorporating meso-tetra(4-carboxyphenyl)porphyrin (TCPP), exhibited enhanced activity and stability for hydrogen evolution compared to its individual components. doi.org The integration of Cutcpp with materials like g-C₃N₄ has been shown to significantly improve photocatalytic hydrogen production rates under visible light. A composite of 0.5% Cutcpp/g-C₃N₄ generated 350.00 μmol g⁻¹ of hydrogen in just 2 hours, an 8.33 times increase compared to g-C₃N₄ alone. acs.org This enhanced performance is attributed to improved visible-light absorption and efficient electron-hole separation facilitated by the heterostructure. acs.org

Carbon Dioxide Photoreduction to Value-Added Products (e.g., Carbon Monoxide, Formate)

Photocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals is another area where Cutcpp has been investigated. acs.orgnih.govfigshare.com Cutcpp-based materials have demonstrated the ability to convert CO₂ into products like carbon monoxide (CO) and formate (B1220265). smolecule.comrsc.org Composites of Cutcpp with materials like Bi₄O₅Br₂ have shown improved photocatalytic activity for CO₂ reduction to CO. acs.orgnih.gov For example, a CuTCPP/Bi₄O₅Br₂-2 composite achieved a CO generation rate of 17.14 μmol g⁻¹ under 5 hours of irradiation, which was double the rate of Bi₄O₅Br₂ alone. acs.orgnih.gov The modification with Cutcpp molecules enhances localized electron concentration and visible light absorption, leading to improved photogenerated carrier transport efficiency. acs.org Studies on Cu-metalated porphyrin-based MOFs coupled with anatase (TiO₂) for CO₂ reduction have shown that using Cutcpp as an organic linker can significantly increase the production of H₂ and CH₄ compared to using the free-base porphyrin. mdpi.com

Data Table: Photocatalytic CO₂ Reduction Performance

| Catalyst | Product | Generation Rate (μmol g⁻¹ or μmol g⁻¹ h⁻¹) | Irradiation Time | Reference |

| Bi₄O₅Br₂ | CO | 8.57 μmol g⁻¹ | 5 h | acs.orgnih.gov |

| CuTCPP/Bi₄O₅Br₂-2 | CO | 17.14 μmol g⁻¹ | 5 h | acs.orgnih.gov |

| Cu₂O monomer | C₂H₄ | 0.11 μmol g⁻¹ h⁻¹ | - | rsc.org |

| Cu₂O monomer | C₂H₆ | 0.11 μmol g⁻¹ h⁻¹ | - | rsc.org |

| Cu-CuTCPP/Cu₂O/CoAl-LDH | C₂H₄ | 1.56 μmol g⁻¹ h⁻¹ | - | rsc.org |

| Cu-CuTCPP/Cu₂O/CoAl-LDH | C₂H₆ | 1.92 μmol g⁻¹ h⁻¹ | - | rsc.org |

| Pure TiO₂ | H₂ | Lower than MOF-b/TiO₂ | - | mdpi.com |

| Pure TiO₂ | CH₄ | Lower than MOF-b/TiO₂ | - | mdpi.com |

| MOF-b/TiO₂ (with Cutcpp) | H₂ | ~5x higher than TiO₂ | - | mdpi.com |

| MOF-b/TiO₂ (with Cutcpp) | CH₄ | ~3x higher than TiO₂ | - | mdpi.com |

| Pristine ZnTe | CO | Lower than ZnTe/Cu-TCPP | - | figshare.com |

| Pristine Cu-TCPP | CO | Lower than ZnTe/Cu-TCPP | - | figshare.com |

| ZnTe/Cu-TCPP | CO | 120.53 μmol g⁻¹ | - | figshare.com |

Photodegradation Mechanisms of Organic Pollutants (e.g., Dyes, Pesticides)

Cutcpp is also utilized in the photocatalytic degradation of organic pollutants, such as dyes and pesticides, for environmental remediation. smolecule.comfrontierspecialtychemicals.com Studies have demonstrated its effectiveness in breaking down organic contaminants in water under light exposure. smolecule.com For example, Cutcpp/TiO₂ composites have shown superior self-cleaning performance in degrading methylene (B1212753) blue, coffee, and wine stains under visible light compared to bare TiO₂. acs.org The mechanism often involves the generation of reactive species upon light absorption, which then attack and decompose the pollutants. smolecule.com

Photosensitization Mechanisms and Reactive Oxygen Species (ROS) Generation

Cutcpp functions as a photosensitizer, capable of generating reactive oxygen species (ROS) upon light activation. smolecule.com This property is relevant in various applications, including the degradation of pollutants and potentially in photodynamic therapy research (though biomedical applications are excluded per instructions, the ROS generation mechanism is relevant to photocatalysis). The excited state of Cutcpp, after absorbing light, can interact with molecular oxygen to produce ROS, such as singlet oxygen (¹O₂). smolecule.comacs.orgrsc.orgrsc.org This process involves intersystem crossing to the triplet excited state, which then transfers energy to triplet oxygen. acs.org

Protonation Effects on Photoexcited States and Reactivity

The protonation state of porphyrins, including the free-base form of Cutcpp's ligand (TCPP), can significantly influence their electronic and excited-state properties, impacting their photocatalytic reactivity. uva.nlrsc.orgrsc.org Research on TCPP has shown that its photoexcited triplet state acts as a photobase, being more easily protonated than the ground state. uva.nlrsc.orgrsc.orgresearchgate.net This photoinduced protonation leads to the formation of protonated excited triplet states with long lifetimes. uva.nlrsc.orgresearchgate.net These protonated excited states can function as electron acceptors with anodically shifted redox potentials, opening new pathways for photoreactions. uva.nlrsc.orgrsc.orgresearchgate.net While these studies focus on the free-base ligand, the principle of how protonation affects excited states is relevant to understanding the behavior of metalated porphyrins like Cutcpp in different pH environments.

Electrocatalytic Research Advances

Cutcpp has also been explored in electrocatalysis, particularly in the context of carbon dioxide reduction and potentially other reactions. frontierspecialtychemicals.com Cutcpp-based nanomaterials have shown activity in the electrocatalytic reduction of CO₂ (CO₂RR), exhibiting selectivity for C1 and C2 products depending on their structure and active sites. Studies have investigated the use of copper(II) paddle wheel cluster-based porphyrinic metal-organic framework nanosheets, incorporating Cutcpp, for the electrocatalytic reduction of CO₂ to formate and acetate (B1210297). rsc.org These materials demonstrated significant activity for formate production and also generated acetate. rsc.org The catalytic activity in such MOF structures arises from a dynamic interplay between the Cutcpp and its derivatives formed during the electrocatalytic process, involving restructuring and the formation of copper oxide nanoparticles. The carboxylic groups on the porphyrin ligand can stabilize intermediates, facilitating reactions like C-C coupling for acetate formation. Cutcpp ultrathin nanosheets integrated with metal nanoparticles have also been explored as electrocatalysts for reactions like the methanol (B129727) oxidation reaction and hydrogen evolution reaction. nih.gov

Carbon Dioxide Electroreduction to C1 and C2 Products (e.g., Formate, Acetate, Ethylene)

Cutcpp-based materials have shown promise as electrocatalysts for the conversion of carbon dioxide (CO₂) into valuable C1 and C2 products, such as formate, acetate, and ethylene (B1197577) nih.govwikipedia.orgresearchgate.netnih.gov. Efficient and selective CO₂ electroreduction is highly desirable, as copper-based catalysts often suffer from poor selectivity towards specific products researchgate.net.

Studies have demonstrated that Cutcpp-based nanomaterials can exhibit high selectivity for C1 (like methane) and C2 (like ethylene) products, with the specific product distribution influenced by factors such as morphology and the nature of active sites (Cu–N₄ versus Cu–O) . For instance, cathodized Cu-MOF nanosheets utilizing Cutcpp have shown significant activity for formate production, achieving a Faradaic efficiency (FE) of 68.4% at a potential of -1.55 V versus Ag/Ag⁺ researchgate.net. Acetate production has also been observed, with an FE reaching 16.8% in certain systems mdpi.com. The electrocatalytic performance and selectivity can be influenced by the structure of the MOF and the electronic environment around the copper center, which is modulated by the ligand researchgate.net.

The conversion of CO₂ to formate (HCOO⁻) and acetate (CH₃COO⁻) using 2D Cu-MOF nanosheets based on Cutcpp has been reported researchgate.netresearchgate.net. Under operational conditions, the Cu²⁺ nodes within the MOF can undergo conversion to copper oxides, which, along with the porphyrin-Cu(II) complex, enhance CO₂ reduction researchgate.net.

Data on the Faradaic efficiency for formate and acetate production at a specific potential highlight the potential of these materials:

| Product | Potential (vs Ag/Ag⁺) | Faradaic Efficiency (%) |

| Formate | -1.55 V | 68.4 |

| Acetate | -1.55 V | 16.8 |

Note: Data extracted from research on cathodized Cu-MOF nanosheets utilizing Cutcpp. researchgate.netmdpi.com

The formation of C2 products like ethylene is also a target for CO₂ electroreduction. Copper-based catalysts are known for their ability to produce hydrocarbons and oxygenates, although often requiring high overpotentials researchgate.net. While some studies focus on other copper-based MOFs for enhanced ethylene selectivity mdpi.com, the fundamental principles of CO₂ activation and C-C coupling are relevant to Cutcpp-based systems oaepublish.com.

Investigation of In-Situ Structural Transformation and Active Site Evolution during Electrocatalysis

Understanding the changes that occur in a catalyst under reaction conditions is crucial for optimizing performance and stability researchgate.net. In-situ structural transformation and active site evolution have been investigated during the electrocatalysis involving Cutcpp-based materials nih.govwikipedia.orgnih.gov.

Research indicates that electrocatalysts can undergo in-situ structural transformation under reaction conditions researchgate.net. For Cutcpp-based MOF nanosheets used in CO₂ electroreduction, the Cu²⁺ carboxylate nodes can transform into copper oxides (CuO, Cu₂O, and Cu₄O₃) during the process researchgate.netmdpi.com. This transformation is believed to synergistically enhance the reduction of CO₂ to products like formate and acetate researchgate.net. Ex situ techniques like powder X-ray diffraction (XRD) have been used to detect these changes, showing the conversion of Cu²⁺ species to metallic copper during electrolysis in some hybrid systems involving Cutcpp and Cu₂O xmu.edu.cn. The stability of the porphyrin framework itself has been noted, with diffraction peaks related to Cutcpp being maintained during electrolysis, indicating its robustness xmu.edu.cn.

The dynamic interplay between the initial Cutcpp structure and its cathodized derivatives, such as the formation of CuO/Cu₂O/Cu₄O₃ nanoparticles, is crucial for the catalytic activity . Surface-bound TCPP ligands are thought to modulate electron transfer during this process .

General Catalytic Mechanisms and Active Site Studies

The catalytic activity of Cutcpp is intrinsically linked to its molecular structure, particularly the interplay between the central copper ion and the porphyrin ligand, as well as its behavior in different catalytic environments.

Role of Copper Redox Cycling and Porphyrin Ligand in Electron Transfer

The mechanism of action of Cutcpp primarily involves the redox cycling of its copper center . This allows the compound to participate effectively in electron transfer reactions, which are fundamental to its catalytic functions . The porphyrin macrocycle plays a vital role in this process by stabilizing the copper center and facilitating interactions with reactant molecules .

In porphyrin-based MOFs, the metal nodes, such as the copper ions in Cutcpp, often function as electron acceptors, while the porphyrin ligands act as electron donors rsc.org. The highly conjugated π-system of the porphyrin ring enables electron delocalization and creates molecular orbitals that are crucial for light absorption and electron transfer in photocatalytic or photoelectrochemical processes rsc.orgmdpi.com. The strong π-stacked conjugation and the presence of heteroatoms in Cutcpp can enhance electron transport mdpi.com.

Studies on hybrid materials incorporating Cutcpp, such as those with ZnTe, have shown electron transfer between the components, indicated by shifts in binding energies of Cu and N atoms acs.org. This highlights how the electronic properties of Cutcpp can be modulated through interactions with other materials, influencing charge separation and transfer acs.org.

Synergistic Effects in Heterogeneous Catalytic Systems

Cutcpp is often utilized in heterogeneous catalytic systems, particularly as a component of MOFs or hybrid materials nih.govwikipedia.org. In these systems, synergistic effects between Cutcpp and other components can lead to enhanced catalytic performance nih.govwikipedia.orgresearchgate.net.

Metal-organic frameworks incorporating Cutcpp can provide a porous structure and large surface area, offering an ideal platform for electrocatalytic reactions e3s-conferences.org. The integration of porphyrins into MOFs can enhance their stability and electron transfer capabilities, transitioning porphyrins from homogeneous to heterogeneous catalytic systems frontierspecialtychemicals.comrsc.org.

Synergistic effects can arise from the combination of Cutcpp with conductive materials or other catalytic species. For example, incorporating conductive carbon materials or metal oxides with porous materials like MOFs can synergistically promote electron and mass transfer, improving electrocatalytic activity oaepublish.com. In hybrid microspheres composed of Cutcpp and Cu₂O, the in-situ formed copper during the electroreduction process, in combination with Cutcpp, can suppress hydrogen evolution, enrich CO intermediates, and promote C-C coupling towards C2 products xmu.edu.cn. This suggests a synergistic effect between the copper species and the porphyrin complex researchgate.net.

Research on metal nanoparticle/MOF composites, where MOFs like those based on TCPP (the ligand in Cutcpp) are used, emphasizes the synergistic effects between the metal nanoparticles and the MOF that result in enhanced performance in heterogeneous catalysis researchgate.netrsc.org. The porous structure of the MOF can confine guest species like metal nanoparticles, improving catalytic performance researchgate.net.

The design of MOF materials needs to consider factors like pore size, conductivity, and active sites to facilitate electrocatalytic processes e3s-conferences.org. The interaction between metal nodes and porphyrinic linkers also plays a crucial role in the chemical stability of porphyrinic MOFs, which is important for sustained synergistic effects in heterogeneous catalysis rsc.org.

Supramolecular Chemistry and Advanced Material Integration of Copper Ii Meso Tetra 4 Carboxyphenyl Porphyrin

Self-Assembly Principles and Architectures

The self-assembly of CuTCPP is driven by directed intermolecular interactions, leading to the formation of ordered structures at different length scales. nih.gov This process can result in hierarchical structures where organization occurs at multiple levels. nih.gov

Hydrogen Bonding and π-π Stacking Interactions in Hierarchical Structures

Hydrogen bonding, particularly between the carboxylic acid groups of CuTCPP, plays a crucial role in directing the self-assembly process. nih.gov These directional interactions, along with π-π stacking between the planar porphyrin macrocycles, contribute to the formation of stable hierarchical structures. nih.govresearchgate.netucl.ac.ukacs.orgmdpi.com The synergistic combination of hydrogen bonding and π-π stacking allows for the formation of more robust materials and influences the structural orientation of the chromophores. nih.gov For instance, studies have shown that π-π stacking interactions are significant in the self-assembly of porphyrin derivatives, leading to ordered arrangements. researchgate.netmdpi.com The π-π stacking interlayer can be identified through techniques like X-ray diffraction. acs.org

Metal-Coordination Driven Supramolecular Assembly

Metal coordination is another primary driving force in the supramolecular assembly of CuTCPP. The central copper(II) ion within the porphyrin core, as well as the peripheral carboxylate groups, can coordinate with other metal ions or linkers, leading to the formation of complex coordination networks. nih.govnih.govresearchgate.net This coordination-driven self-assembly is a powerful tool for constructing supramolecular coordination complexes and extended frameworks. researchgate.netrsc.org The coordination environment of metal ions and the geometry of organic linkers like CuTCPP are critical in determining the final structure and topology of the assembled material. nih.govnih.gov

CuTCPP as a Versatile Building Block in Metal-Organic Frameworks (MOFs)

CuTCPP is widely utilized as an organic linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials assembled from metal ions or clusters and organic linkers. jwent.netsciforum.net The ability to tune the organic linker and metal node allows for the rational design of MOFs with specific structures and properties. sciforum.netrsc.org Porphyrinic ligands like CuTCPP are particularly versatile linkers due to their unique properties. sciforum.netmdpi.com

Design and Synthesis of CuTCPP-Porphyrin MOFs

The design and synthesis of CuTCPP-porphyrin MOFs typically involve the reaction of CuTCPP with various metal ions or clusters under controlled conditions, such as solvothermal methods. nih.govsciforum.netmdpi.com This process leads to the formation of extended 2D or 3D porous structures where CuTCPP acts as a node or linker, coordinating to metal centers through its carboxylate groups and potentially the central copper ion. sciforum.netrsc.org Examples include the synthesis of MOFs using TCPP (the free-base ligand of CuTCPP) with metal ions like Co, Zn, and Fe, as well as MOFs incorporating CuTCPP itself with metal clusters like zirconium. sciforum.netrsc.orgmdpi.comrsc.orgrsc.org The specific synthesis method and the choice of metal ion influence the resulting MOF structure and topology. sciforum.netrsc.org For instance, using CuTCPP in the synthesis of zirconium MOFs can lead to the formation of different MOF phases like PCN-224 and PCN-222. mdpi.com

Pore Engineering for Selective Adsorption and Separation (e.g., Gases, Dyes, Pesticides)

The porous structure of CuTCPP-based MOFs can be engineered to achieve selective adsorption and separation of various molecules. jwent.netrsc.org This pore engineering involves controlling the pore size, shape, and the chemical functionality of the pore surfaces. rsc.orgmdpi.com The large surface area and tunable pore sizes of MOFs make them promising materials for adsorption applications. jwent.netrsc.org

CuTCPP-porphyrin MOFs have been explored for the adsorption and separation of different substances:

Gases: MOFs are widely used for gas separation, including CO₂, CH₄, and hydrocarbons. jwent.net While not specifically focused on CuTCPP in the provided text, porphyrin MOFs in general are relevant in this area.

Dyes: CuTCPP MOFs have shown effectiveness in the adsorption of dyes from wastewater. researchgate.net Studies have compared the adsorption properties of different forms of CuTCPP MOFs, such as nanosheets and bulk materials, demonstrating that nanosheets can exhibit higher adsorption capacities due to larger surface areas. researchgate.net

Pesticides: Porphyrin-based MOFs, including those synthesized with CuTCPP, have been investigated for the removal of pesticides from wastewater. rsc.orgrsc.org Research indicates that CuTCPP MOFs can selectively remove certain pesticides through adsorption. rsc.orgrsc.org Adsorption capacities have been reported for different porphyrin MOFs, including CuTCPP, for pesticides like methomyl. rsc.org

| MOF Type | Adsorbate | Adsorption Capacity (mg/g) | Reference |

| CuTCPP MOF (Nanosheet) | Rhodamine B | 593.78 | researchgate.net |

| Bulk CuTCPP MOF | Rhodamine B | 211.13 | researchgate.net |

| CuTCPP | Methomyl | 175.95 | rsc.org |

| Zn-TCPP | Methomyl | 190.97 | rsc.org |

| Fe-TCPP | Methomyl | 270.07 | rsc.org |

| ZIF-8@Lignin | Methomyl | 324.6 | rsc.org |

| UiO-67/GO | Glyphosate | 482.69 | rsc.org |

| MOF@Ox-cotton | Diazinon | 296.77 | rsc.org |

| MOF@Ox-cotton | Chlorpyrifos | 464.69 | rsc.org |

Interfacial Phenomena and Heterojunction Formation

CuTCPP and its derived MOFs are also relevant in the study of interfacial phenomena and the formation of heterojunctions, particularly in the context of photocatalysis and photoelectrochemistry. acs.orgresearchgate.netacs.org Heterojunctions, formed by the interface of two different materials, can facilitate charge separation and transfer, which is crucial for applications like photocatalytic water splitting or the degradation of pollutants. acs.orgresearchgate.netacs.org

The integration of CuTCPP-based MOFs with other materials, such as metal nanoparticles or semiconductors, can create heterostructures with enhanced properties. acs.orgresearchgate.netacs.org For example, a Schottky heterojunction composed of a Cu₂[CuTCPP] MOF and Ti₃C₂ MXene has been designed for visible-light-driven water splitting, where the interface promotes efficient charge migration. researchgate.net Similarly, composites of CuTCPP and g-C₃N₄ have been developed for photocatalytic hydrogen production and environmental remediation, benefiting from enhanced light absorption and improved charge separation at the interface. acs.org The formation of an internal electric field at the heterojunction interface can drive the separation of photogenerated charge carriers. acs.orgresearchgate.net

The interaction between CuTCPP and other materials at the interface can involve various forces, including π-π stacking interactions, which can facilitate electron transfer. acs.org The design of such heterojunctions often aims to optimize band alignment to minimize charge recombination and extend light absorption. researchgate.net

Adsorption Characteristics on Metal Oxide Surfaces (e.g., TiO2)

CuTCPP exhibits specific adsorption characteristics on metal oxide surfaces, such as titanium dioxide (TiO2). Studies using techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) have investigated the adsorption configurations of CuTCPP on hydroxylated rutile TiO2(110) surfaces researchgate.netaip.org. These studies have revealed distinct adsorption geometries, with molecules aligning along the oxygen rows of the TiO2 surface researchgate.net. Kelvin probe force microscopy (KPFM) measurements indicate the presence of an interfacial dipole moment, suggesting electron transfer from CuTCPP to TiO2 upon adsorption aip.org. This electron transfer can lead to partial charge states on the adsorbed porphyrin molecules researchgate.net. The adsorption of porphyrins like CuTCPP on metal oxides is influenced by functional groups such as carboxylic acids, which can facilitate covalent attachment to the surface uba.ar. The pH of the environment also plays a significant role in the adsorption of porphyrins with carboxylic acid groups, like the free base of CuTCPP (TCPP), onto TiO2 surfaces, affecting the transition between free and surface-bound species nih.gov.

Molecular Recognition and Host-Guest Interactions in CuTCPP Systems

CuTCPP systems, particularly in the form of metal-organic frameworks (MOFs), demonstrate capabilities for molecular recognition and host-guest interactions. The porous structure and accessible active sites within CuTCPP-based MOFs enable the adsorption and binding of various organic molecules researchgate.net.

Binding Mechanisms with Organic Molecules (e.g., Rhodamine B, Benzene)

CuTCPP-based MOF nanosheets have shown high adsorption capacity for organic molecules like Rhodamine B (RhB) researchgate.netresearchgate.net. The binding mechanism between CuTCPP nanosheets and RhB has been investigated using spectroscopic methods researchgate.netresearchgate.net. The fluorescence of RhB is efficiently quenched by CuTCPP nanosheets, indicating the formation of a ground state complex researchgate.netresearchgate.net. This quenching is primarily attributed to a static quenching mechanism researchgate.netresearchgate.net. The interaction leads to the formation of H-aggregates of RhB within the complex, and higher-order aggregates may also be involved researchgate.netresearchgate.net.

While the provided search results discuss the interaction of CuTCPP with Rhodamine B extensively, specific detailed research findings on the binding mechanisms of CuTCPP with Benzene (B151609) were not prominently featured. However, the general principles of host-guest interactions in porous materials like MOFs, which can involve Van der Waals forces and electrostatic interactions depending on the nature of the guest molecule and the MOF's surface chemistry, would likely apply to the adsorption of benzene or similar aromatic molecules mdpi.com. The porous structure of CuTCPP-based MOFs provides potential adsorption sites for such molecules .

Thermodynamic and Kinetic Aspects of Host-Guest Complexation

Thermodynamic studies on the interaction between 2D CuTCPP nanosheets and Rhodamine B have shown that the complexation is a spontaneous process researchgate.netresearchgate.net. The driving forces for this interaction are demonstrated to be electrostatic and hydrophobic forces researchgate.netresearchgate.net. The apparent association constant for the formation of the ground state RhB-CuTCPP nanosheets complex has been determined spectroscopically researchgate.netresearchgate.net.

Table 1: Apparent Association Constant for RhB-CuTCPP Nanosheet Complexation

| System | Apparent Association Constant (M⁻¹) | Reference |

| 2D CuTCPP nanosheets + RhB | 3.953 × 10³ | researchgate.netresearchgate.net |

Regarding kinetic aspects, the search results highlight the rapid adsorption capacity of 2D ultrathin CuTCPP nanosheets for Rhodamine B, indicating favorable kinetics for the host-guest interaction researchgate.net.

Molecular Recognition by Monoclonal Antibodies

Molecular recognition of porphyrins, including the free base meso-tetrakis(4-carboxyphenyl)porphine (TCPP), by monoclonal antibodies has been demonstrated tandfonline.comresearchgate.netoup.com. Monoclonal antibodies against TCPP have been prepared, and these antibodies can bind strongly to TCPP tandfonline.comresearchgate.netoup.com. The binding can induce changes in the spectroscopic properties of the porphyrin, such as a shift in the Soret and Q bands to longer wavelengths and the appearance of induced Cotton effects (ICD) tandfonline.comresearchgate.net. Quantitative analyses of the binding of TCPP to antibodies using techniques like ICD have shown that both 1:1 binding (binding site:TCPP) and higher orders of binding, such as 2:1, can occur depending on the ratio of antibody to TCPP tandfonline.comresearchgate.net. These findings indicate that monoclonal antibodies can serve as tailor-made hosts for porphyrin molecules, enabling specific molecular recognition oup.com. While these studies focus on the free base TCPP, the principles of antibody recognition of porphyrin structures and their peripheral groups are relevant to understanding potential molecular recognition of CuTCPP by engineered antibodies.

Table 2: Binding of Monoclonal Antibodies to TCPP

| Antibody Target | Dissociation Constants (M) | Binding Stoichiometry (Binding Site:TCPP) | Effect on TCPP Spectra | Reference |

| TCPP | 10⁻⁶ - 10⁻⁸ | 1:1, higher orders (e.g., 2:1) | Soret/Q band shift, ICD | tandfonline.comresearchgate.net |

Methodological Advancements and Future Research Trajectories for Copper Ii Meso Tetra 4 Carboxyphenyl Porphyrin Research

Strategies for Formulating Precise and Impactful Research Questions

Formulating precise and impactful research questions in CuTCPP research is essential for guiding experimental design and theoretical investigations towards meaningful outcomes. This involves identifying key knowledge gaps and potential applications. For instance, questions might focus on understanding the fundamental mechanisms governing CuTCPP's interaction with specific analytes in sensing applications, optimizing synthesis parameters to control the morphology and properties of CuTCPP-based materials, or exploring the synergistic effects when CuTCPP is integrated into composite materials. dokumen.pubacs.orgacs.org Precise questions facilitate the selection of appropriate characterization techniques and computational methods, leading to more targeted and significant findings. utk.edu

Integration of Multi-Spectroscopic and Computational Techniques for Comprehensive Understanding

A comprehensive understanding of CuTCPP's structural, electronic, and chemical properties necessitates the integration of multiple spectroscopic and computational techniques.

Spectroscopic methods provide experimental insights into the material's characteristics. UV-Vis spectroscopy is commonly used to study the electronic transitions within the porphyrin ring, showing characteristic Soret and Q-bands that can shift upon metal coordination or interaction with other molecules. acs.orgrsc.org FTIR spectroscopy can confirm the presence of functional groups like carboxylic acids and provide information about coordination bonds, such as the O=C–O–Cu bonds in CuTCPP-based MOFs. acs.org Techniques like EPR spectroscopy can provide details about the electronic environment of the Cu(II) center. acs.org

Computational techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, complement experimental data by providing theoretical insights into molecular structures, electronic states, reaction mechanisms, and interactions with other species. nih.govnih.gov These methods can help predict properties, understand reaction pathways, and guide the design of new materials. nih.govacs.org The combination of experimental spectroscopy and computational modeling allows for a more complete picture of CuTCPP's behavior and potential applications. rsc.org

Validation Methodologies for Computational Models and Predictive Capabilities